Cas no 501433-04-1 (Benzene, 2-fluoro-1,3-diiodo-)

Benzene, 2-fluoro-1,3-diiodo-, is a halogenated aromatic compound featuring fluorine and iodine substituents at the 1, 2, and 3 positions of the benzene ring. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for further functionalization. The presence of both fluorine and iodine offers distinct electronic and steric properties, enabling selective transformations. Its high purity and stability under controlled conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in pharmaceutical and materials science for constructing complex molecular architectures. Proper handling is essential due to its halogenated nature.
Benzene, 2-fluoro-1,3-diiodo- structure
Benzene, 2-fluoro-1,3-diiodo- structure
Product name:Benzene, 2-fluoro-1,3-diiodo-
CAS No:501433-04-1
MF:C6H3FI2
MW:347.89442
CID:1559893
PubChem ID:11110820

Benzene, 2-fluoro-1,3-diiodo- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-fluoro-1,3-diiodo-
    • HS-3129
    • AKOS024263896
    • 2-FLUORO-1,3-DIIODOBENZENE
    • 1,3-Diiodo-2-fluorobenzene
    • 501433-04-1
    • MFCD28791294
    • SCHEMBL15313076
    • Inchi: InChI=1S/C6H3FI2/c7-6-4(8)2-1-3-5(6)9/h1-3H
    • InChI Key: IPOVJPXIOSKAAM-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1)I)F)I

Computed Properties

  • Exact Mass: 347.83100
  • Monoisotopic Mass: 347.83082g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.03490

Benzene, 2-fluoro-1,3-diiodo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1550507-1g
2-Fluoro-1,3-diiodobenzene
501433-04-1 98%
1g
¥5922.00 2024-05-11

Additional information on Benzene, 2-fluoro-1,3-diiodo-

Benzene, 2-fluoro-1,3-diiodo- (CAS No. 501433-04-1): A Comprehensive Overview

Benzene, 2-fluoro-1,3-diiodo-, identified by its CAS number 501433-04-1, is a fluorinated and diiodinated derivative of benzene. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential applications in drug development. The presence of both fluorine and iodine substituents introduces distinct electronic and steric effects, making it a versatile intermediate for synthesizing complex organic molecules.

The< strong>fluorine atom at the 2-position enhances the lipophilicity and metabolic stability of the molecule, while the two< strong>iodine atoms at the 1 and 3 positions provide reactive sites for further functionalization. This combination makes< strong>Benzene, 2-fluoro-1,3-diiodo- a valuable building block in the synthesis of pharmacophores targeting various biological pathways.

In recent years, there has been a growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that halogenated benzenes can exhibit potent antimicrobial, antiviral, and anticancer properties. The introduction of< strong>fluorine and< strong>iodine into the benzene ring can modulate the electronic distribution and influence the binding affinity to biological targets.

One of the most compelling applications of< strong>Benzene, 2-fluoro-1,3-diiodo- is in the development of novel anticancer agents. Researchers have leveraged its reactive iodine substituents to construct heterocyclic frameworks that mimic natural products with known chemotherapeutic effects. For instance, palladium-catalyzed cross-coupling reactions using this compound have enabled the synthesis of substituted biphenyls and triazoles, which have shown promising activity against resistant cancer cell lines.

The< strong>fluorine-containing moiety also plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved bioavailability and reduced metabolic degradation, making them ideal for long-term therapeutic use. This property has been exploited in the design of fluorinated antiviral drugs, where the< strong>fluorine atom helps stabilize the active conformation of the molecule within the target enzyme.

Another area where< strong>Benzene, 2-fluoro-1,3-diiodo- has made significant contributions is in medicinal chemistry research. The compound serves as a precursor for generating libraries of structurally diverse molecules through transition-metal-catalyzed reactions. These libraries are then screened for biological activity using high-throughput screening (HTS) techniques. Such an approach has led to the discovery of several lead compounds with potential therapeutic value.

The synthesis of< strong>Benzene, 2-fluoro-1,3-diiodo- involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the electrophilic aromatic substitution reaction to introduce the< strong>fluorine atom at the desired position. Subsequent iodination using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) provides the diiodinated product. The reaction conditions are carefully optimized to ensure high yield and purity.

In conclusion, Benzene, 2-fluoro-1,3-diiodo-, with its CAS number 501433-04-1, represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal biologists alike. As research continues to uncover new applications for halogenated aromatic compounds, Benzene, 2-fluoro-1,3-diiodo- is poised to remain at the forefront of drug discovery efforts.

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